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Compound of Interest

Compound Name: 2-Hydroxyphenylboronic acid

Cat. No.: B1303767

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of boronic acids, a versatile class of
organoboron compounds, detailing their fundamental properties, synthesis, and pivotal role in
modern organic chemistry, with a particular focus on their application in cross-coupling
reactions and drug development.

Introduction to Boronic Acids

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl
groups, with the general formula R—B(OH)2.[1] The boron atom in boronic acids is sp?-
hybridized, possessing a vacant p-orbital, which imparts Lewis acidic character to the molecule.
[2] This electronic feature is central to their reactivity and diverse applications. First synthesized
in 1860, boronic acids have become indispensable reagents in organic synthesis due to their
stability, low toxicity, and broad functional group tolerance.[1][3]

A key characteristic of boronic acids is their ability to form reversible covalent complexes with
diols, amino acids, and other vicinal Lewis base donors.[1] This property is not only crucial for
their application in protecting group chemistry but also forms the basis for their use in chemical
sensors and drug delivery systems. The pKa of a typical boronic acid is around 9, but upon
forming a tetrahedral boronate complex, the pKa is lowered to approximately 7.[1]

Physicochemical and Spectroscopic Properties
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The physical and spectroscopic properties of boronic acids are essential for their

characterization and handling. Phenylboronic acid is a commonly used boronic acid and serves

as a representative example.

Table 1: Physicochemical and Spectroscopic Properties of Phenylboronic Acid

Property Value Reference

Molecular Formula CeH7BO2 [4]

Molar Mass 121.93 g/mol [5]1[6]
White to yellow crystalline

Appearance [51[7]
powder

Melting Point 216-219 °C [4115]
Soluble in most polar organic
solvents such as ether and

Solubility methanol. Poorly soluble in [51[7]
water, hexanes, and carbon
tetrachloride.

pKa 8.83 [6]

1H NMR (DMSO-ds)

o (ppm): 7.99 (s, 2H, OH), 7.79
(d, 2H, Ar-H), 7.39 (t, 2H, Ar- [8]
H), 7.33 (t, 1H, Ar-H)

13C NMR (CDCls)

5 (ppm): 134.8, 132.4, 128.1,

128.0 g

FTIR (KBr pellet)

v (cm~1): 3300-3200 (O-H
stretch, H-bonded), 1340 (B-O [10][11]
stretch), 1086 (C-B stretch)

Synthesis of Boronic Acids

Several synthetic routes are available for the preparation of boronic acids, with the choice of

method depending on the desired structure and available starting materials.
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General Synthesis Workflow

The synthesis of boronic acids typically involves the formation of an organometallic reagent
followed by reaction with a borate ester and subsequent hydrolysis. A generalized workflow is

depicted below.

General Workflow for Boronic Acid Synthesis

Starting Material
(Aryl/Alkyl Halide)

Formation of Organometallic Reagent
(e.g., Grignard or Organolithium)

Trialkyl Borate
B(OR)s

Reaction with Borate Ester

Acidic Hydrolysis

Purification
(Recrystallization/Chromatography)

Boronic Acid
R-B(OH)2
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General workflow for the synthesis of boronic acids.

Experimental Protocol: Synthesis of 4-
Methoxyphenylboronic Acid

This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole.
Materials:

» 4-Bromoanisole

e Magnesium turnings

e Borane-dimethylamine complex

e Tetrahydrofuran (THF), anhydrous
o Methanol (MeOH)

e 1N Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

Procedure:

e In adry 25 mL reaction flask under an inert atmosphere, combine magnesium turnings (182
mg, 7.5 mmol) and anhydrous THF (4 mL).

e Add a solution of 4-bromoanisole (941 mg, 5 mmol) and borane-dimethylamine complex
(863 mg, 7.5 mmol) in THF.

« Stir the reaction mixture at 70 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Once the starting material is consumed, cool the reaction mixture to 0 °C and quench with 7
mL of methanol.
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 After stirring for 1 hour, remove the volatile components under reduced pressure.

o Dissolve the resulting solid in a mixture of 1N HCIl and methanol (7:3 ratio) and stir at room
temperature for 1 hour.

e Add 100 mL of ethyl acetate, and wash the organic phase with 1N HCI (30 mL) and then
brine (3 x 30 mL).

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

 Purify the resulting solid by recrystallization from water to obtain 4-methoxyphenylboronic
acid.[12] A yield of 96% with >98.5% purity (by HPLC) can be expected.[13]

Purification of Boronic Acids

Purification is a critical step in obtaining high-purity boronic acids. Common methods include
recrystallization and derivatization.

Experimental Protocol: Purification by Recrystallization

o Dissolve the crude boronic acid in a minimum amount of a suitable hot solvent (e.g., water,
benzene, dichloroethane, or ethyl acetate).[14]

« If the boronic acid is completely soluble, add a second solvent in which it is less soluble until
the solution becomes cloudy.

o Heat the mixture to obtain a clear solution and then allow it to cool slowly.

o The purified boronic acid should crystallize out of the solution.

o Collect the crystals by filtration and wash with a small amount of cold solvent.
e Dry the crystals under vacuum.

Experimental Protocol: Purification via Diethanolamine Adduct Formation

e Suspend the crude material containing the boronic acid in a solvent such as diethyl ether.
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» Add diethanolamine to the suspension. The boronic acid will form a crystalline adduct which
will precipitate.

« Filter the crystalline adduct and wash with the solvent to remove impurities.

 To liberate the free boronic acid, treat the adduct with an acid (e.g., HCI). The boronic acid
will partition into an organic layer (e.g., ether), which can be separated, dried, and
concentrated.[15][16]

Key Reactions of Boronic Acids

Boronic acids are cornerstone reagents in a variety of powerful carbon-carbon and carbon-
heteroatom bond-forming reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an
organoboron compound (such as a boronic acid) and an organohalide or triflate.[17][18] This
reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive
elimination.
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Catalytic Cycle of the Suzuki-Miyaura Coupling
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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Examples of Suzuki-Miyaura Coupling Reactions
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

» To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the
palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%), and the base (e.g., K2COs, 2.0 mmol).

» Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
¢ Add the degassed solvent system (e.g., a mixture of toluene and water).

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous
stirring.

e Monitor the reaction by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and dilute with an organic solvent
(e.g., ethyl acetate) and water.
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o Separate the organic layer, and extract the agueous layer with the organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

The Chan-Lam Coupling Reaction

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds,
typically between an arylboronic acid and an amine or an alcohol.[22] A key advantage of this
reaction is that it can often be carried out in the presence of air.[23]

Catalytic Cycle of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon
than the Suzuki coupling, but a generally accepted pathway is shown below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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